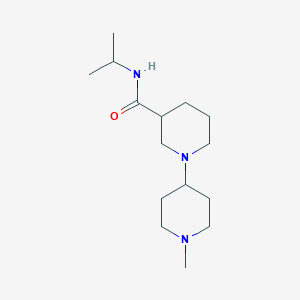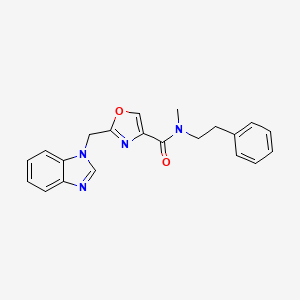![molecular formula C17H29N7O2 B3789556 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3789556.png)
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Overview
Description
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazine derivatives and carboxylic acids The pyrazine ring can then be introduced through a condensation reaction with appropriate diamine precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines
Scientific Research Applications
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,4]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,3]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Uniqueness
The uniqueness of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine lies in its specific substitution pattern and the presence of both oxadiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O2/c1-23(9-7-12-24-10-4-3-5-11-24)17-16(18-8-6-13-25-2)19-14-15(20-17)22-26-21-14/h3-13H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZILHPNMEGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCCCC1)C2=NC3=NON=C3N=C2NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3789476.png)
![ethyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-beta-alaninate](/img/structure/B3789481.png)
![3-(4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridin-2-yl)phenol](/img/structure/B3789485.png)
![2-({methyl[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)nicotinic acid](/img/structure/B3789491.png)

![1-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3789499.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B3789504.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B3789514.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3789520.png)
![1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B3789531.png)
![2-[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]ethanol](/img/structure/B3789534.png)

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3789552.png)
